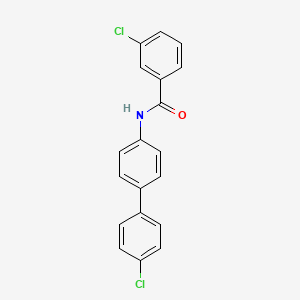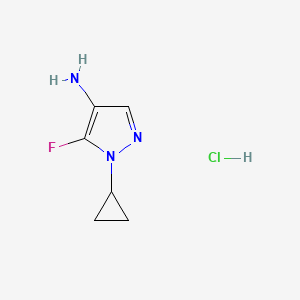
3-Chloro-N-(4'-chloro-biphenyl-4-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide is an organic compound with the molecular formula C13H9Cl2NO. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
3-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-phenylbenzamide
- 4-Chloro-3-nitrobenzaldehyde
- 4-Chloro-3-nitrobenzoic acid
Uniqueness
3-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13Cl2NO |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
3-chloro-N-[4-(4-chlorophenyl)phenyl]benzamide |
InChI |
InChI=1S/C19H13Cl2NO/c20-16-8-4-13(5-9-16)14-6-10-18(11-7-14)22-19(23)15-2-1-3-17(21)12-15/h1-12H,(H,22,23) |
InChI Key |
TWEOGXLXSFAKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate](/img/structure/B12989070.png)


![8-Boc-2-thia-8-azaspiro[4.5]decan-4-ol](/img/structure/B12989083.png)

![6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B12989090.png)




